2,6-Difluoro-4-(hydroxymethyl)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-difluoro-4-(hydroxymethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-2,11H,3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTDYLMRIMBQKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Systematic Nomenclature and Fundamental Structural Analysis of 2,6 Difluoro 4 Hydroxymethyl Benzoic Acid
IUPAC Naming Conventions and Accepted Chemical Aliases
The compound with the chemical structure featuring a benzoic acid backbone substituted with two fluorine atoms at positions 2 and 6, and a hydroxymethyl group at position 4, is systematically named 2,6-Difluoro-4-(hydroxymethyl)benzoic acid according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. This name precisely describes the molecular structure, identifying "benzoic acid" as the parent molecule. The substituents are listed alphabetically (difluoro, hydroxymethyl), and their positions on the benzene (B151609) ring are indicated by numerical locants.
In addition to its formal IUPAC name, this compound is known by several other chemical aliases and identifiers in various chemical databases and commercial catalogs. These synonyms are often used for convenience or historical reasons.
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 1378805-89-0 sigmaaldrich.com |
| Molecular Formula | C8H6F2O3 uni.lu |
| InChI | InChI=1S/C8H6F2O3/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-2,11H,3H2,(H,12,13) uni.lu |
| SMILES | C1=C(C=C(C(=C1F)C(=O)O)F)CO uni.lu |
Constitutional Isomerism and Positional Relationships of Substituents
Constitutional isomers, also known as structural isomers, are compounds that share the same molecular formula but have different connectivity of atoms. chemistrysteps.comucalgary.ca For this compound (C8H6F2O3), several constitutional isomers exist, which can be categorized based on the arrangement of the substituents on the benzene ring. These are primarily positional isomers, where the functional groups occupy different positions on the aromatic ring. chemistryguru.com.sg
Positional Isomers: The primary source of constitutional isomerism for this compound lies in the varied placement of the two fluorine atoms, the hydroxymethyl group, and the carboxylic acid group on the benzene ring. For instance, moving the hydroxymethyl group to a different carbon atom on the ring would result in a positional isomer. Similarly, altering the positions of the fluorine atoms relative to the other functional groups would generate a range of other positional isomers.
Some examples of positional isomers of this compound include:
3,5-Difluoro-4-(hydroxymethyl)benzoic acid: Here, the fluorine atoms are at positions 3 and 5 relative to the carboxylic acid group.
2,3-Difluoro-4-(hydroxymethyl)benzoic acid: In this isomer, the fluorine atoms are adjacent to each other.
2,5-Difluoro-4-(hydroxymethyl)benzoic acid: This isomer has the fluorine atoms in a different arrangement.
The specific positioning of the substituents significantly influences the molecule's physical and chemical properties, including its acidity, polarity, and reactivity.
| Isomer Name | Key Structural Difference from this compound |
| 3,5-Difluoro-4-(hydroxymethyl)benzoic acid | Fluorine atoms are at positions 3 and 5. |
| 2,3-Difluoro-4-(hydroxymethyl)benzoic acid | Fluorine atoms are at positions 2 and 3. |
| 2,5-Difluoro-4-(hydroxymethyl)benzoic acid | Fluorine atoms are at positions 2 and 5. |
Analysis of Functional Group Positioning and Interplay within the Molecular Framework
The chemical behavior of this compound is dictated by the interplay of its three distinct functional groups: the carboxylic acid (-COOH), the hydroxymethyl (-CH2OH), and the two fluorine (-F) atoms. Their specific arrangement on the benzene ring leads to a unique set of electronic and steric interactions.
The fluorine atoms at the ortho positions (2 and 6) to the carboxylic acid group exert a strong electron-withdrawing inductive effect. libretexts.orglibretexts.org This effect is due to the high electronegativity of fluorine, which pulls electron density away from the aromatic ring and the carboxylic acid group. pressbooks.pub This withdrawal of electron density stabilizes the carboxylate anion that is formed upon deprotonation, thereby increasing the acidity of the carboxylic acid compared to benzoic acid itself. libretexts.orgpressbooks.pub
The positioning of the functional groups also allows for the possibility of both intramolecular and intermolecular hydrogen bonding. While the ortho-fluorine atoms can sterically hinder the rotation of the carboxylic acid group, they can also participate in weak hydrogen bonding with the carboxylic acid proton. nih.gov The hydroxymethyl and carboxylic acid groups are capable of forming strong intermolecular hydrogen bonds, which can influence the compound's melting point, boiling point, and solubility. chemistryguru.com.sg The presence of multiple polar functional groups suggests that this molecule can act as both a hydrogen bond donor and acceptor.
Stereochemical Considerations and Potential Chirality
Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. leah4sci.com A key concept in stereochemistry is chirality, which refers to a molecule that is non-superimposable on its mirror image. leah4sci.com
Upon examination of the structure of this compound, it is determined to be an achiral molecule. The reason for this is the presence of a plane of symmetry that bisects the molecule. This plane of symmetry passes through the carboxylic acid group, the hydroxymethyl group, and the C1-C4 axis of the benzene ring. For a molecule to be chiral, it must lack a plane of symmetry and a center of inversion.
Synthetic Methodologies for 2,6 Difluoro 4 Hydroxymethyl Benzoic Acid
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis of 2,6-Difluoro-4-(hydroxymethyl)benzoic acid identifies several plausible synthetic pathways based on key bond disconnections. The most logical strategies involve functional group interconversion (FGI) and carbon-heteroatom or carbon-carbon bond formations late in the synthesis to maximize convergence and yield.
Three primary retrosynthetic disconnections are considered:
C-COOH Bond Disconnection: This approach disconnects the carboxylic acid group from the aromatic ring, identifying a precursor such as 3,5-difluorobenzyl alcohol . The synthesis would then require a regioselective carboxylation step. This is a challenging yet potentially efficient route if high regioselectivity can be achieved.
C-CH₂OH Bond Disconnection: Disconnecting the hydroxymethyl group suggests a precursor like 2,6-difluorobenzoic acid . The subsequent introduction of the hydroxymethyl group at the para-position would likely proceed via electrophilic aromatic substitution, such as formylation or chloromethylation, followed by reduction or hydrolysis, respectively.
Functional Group Interconversion (FGI): This is often the most practical approach. It involves disconnecting the target functional groups to more stable or accessible precursors.
Oxidation Route: The hydroxymethyl and carboxyl groups can be traced back to methyl groups. This points to 2,6-difluoro-p-xylene as a potential starting material. A stepwise, selective oxidation of first one methyl group to a carboxylic acid, and then the other to a hydroxymethyl group, would be required. Alternatively, starting from 2,6-difluoro-4-methylbenzoic acid , a selective oxidation of the remaining methyl group would yield the target compound.
Reduction Route: The hydroxymethyl group can be derived from the reduction of an aldehyde or a carboxylic acid ester. This suggests precursors like 2,6-difluoro-4-formylbenzoic acid or a corresponding ester derivative.
Hydrolysis Route: The carboxylic acid could be formed via the hydrolysis of a nitrile group, pointing to 2,6-difluoro-4-cyanobenzyl alcohol as an intermediate.
These analyses suggest that pathways originating from the selective oxidation of a methyl group on a difluorinated toluene or xylene precursor are among the most viable strategies.
Classical Synthetic Approaches to Difluorinated Benzoic Acids
Classical methods for synthesizing fluorinated aromatic acids often rely on robust, multi-step sequences using well-established reagents and reaction conditions.
Multi-step Convergent and Linear Syntheses
A common linear synthetic route to difluorinated benzoic acids starts with a readily available substituted aniline. For instance, a plausible synthesis analogous to the preparation of related compounds could begin with 3,5-difluoroaniline researchgate.net. This precursor can undergo a Sandmeyer-type reaction, where the amine is first converted to a diazonium salt. Subsequent reaction with a cyanide source (e.g., copper(I) cyanide) would yield 3,5-difluorobenzonitrile . Hydrolysis of the nitrile under acidic or basic conditions would then produce 3,5-difluorobenzoic acid . To arrive at the final product, this intermediate would require further functionalization at the 4-position, for example, through bromination followed by a Grignard reaction with formaldehyde, or through a formylation reaction followed by reduction.
A more direct and widely applicable classical approach involves the oxidation of a methyl group on a fluorinated aromatic ring. A hypothetical linear synthesis could start with the oxidation of 2,6-difluoro-4-methylbenzoic acid . This reaction is typically performed using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide. The challenge lies in controlling the reaction to achieve selective oxidation of the methyl group to a hydroxymethyl group without affecting the carboxylic acid or the aromatic ring.
| Oxidizing Agent | Typical Substrate | Common Conditions | Potential Outcome for 2,6-difluoro-p-xylene |
| Potassium Permanganate (KMnO₄) | Toluene derivatives | Aqueous base, heat | Can lead to over-oxidation to terephthalic acid derivative |
| Manganese Dioxide (MnO₂) | Benzyl alcohols | Organic solvent (e.g., chloroform), reflux | Used for alcohol to aldehyde, not methyl oxidation |
| Chromium Trioxide (CrO₃) | Alkylbenzenes | Acetic acid/sulfuric acid | Harsh conditions, potential for side reactions |
This table presents classical oxidizing agents and their general application, illustrating the challenges in the selective oxidation required for the target molecule.
Optimization of Reaction Conditions and Yields
Optimizing classical syntheses is crucial for maximizing yield and purity. In the oxidation of a precursor like 2,6-difluoro-4-methylbenzoic acid , key parameters to control include:
Temperature: Lower temperatures can help prevent over-oxidation and decomposition of the starting material.
Reaction Time: Careful monitoring is needed to stop the reaction once the desired hydroxymethyl product is formed, preventing its further oxidation to an aldehyde or carboxylic acid.
Stoichiometry of the Oxidant: Using a slight excess of the oxidizing agent may be necessary to drive the reaction to completion, but a large excess increases the risk of side reactions.
For syntheses involving diazonium salts, such as a route starting from 3,5-difluoroaniline , maintaining low temperatures (typically 0-5 °C) during diazotization is critical to prevent decomposition of the unstable diazonium intermediate researchgate.net. The pH of the solution and the rate of addition of sodium nitrite are also vital for achieving high yields.
Modern and Sustainable Synthetic Strategies
Modern synthetic chemistry emphasizes the use of catalytic methods and sustainable practices to reduce waste, energy consumption, and the use of hazardous reagents.
Catalytic Routes (e.g., Metal-catalyzed Cross-Coupling, Organocatalysis)
Catalytic oxidation offers a greener alternative to classical stoichiometric oxidants. The liquid-phase air oxidation of p-xylene derivatives, often catalyzed by cobalt and manganese salts, is a cornerstone of industrial chemistry (the AMOCO process) and provides a strong precedent. mdpi.commdpi.com A similar strategy could be adapted for the selective oxidation of 2,6-difluoro-p-xylene .
Furthermore, organocatalysis presents a metal-free option. N-hydroxyphthalimide (NHPI) and various N-alkyl pyridinium salts have been shown to catalyze the aerobic oxidation of methylarenes with high efficiency. researchgate.net A system employing an organocatalyst could potentially convert 2,6-difluoro-4-methylbenzoic acid to the target compound using molecular oxygen as the ultimate oxidant.
| Catalytic System | Catalyst Type | Oxidant | Advantages |
| Co/Mn/Br | Homogeneous Metal | O₂ (air) | High conversion, industrially proven for xylenes mdpi.commdpi.com |
| Iron-NHC Complex | Homogeneous Metal | H₂O₂ | Milder conditions, different selectivity profile mdpi.com |
| N-hydroxyphthalimide (NHPI) | Organocatalyst | O₂ (air) | Metal-free, environmentally benign researchgate.net |
| N-alkyl pyridinium salts | Organocatalyst | O₂ (air) | Metal-free, tunable electronic properties researchgate.net |
This table summarizes modern catalytic systems applicable to the selective oxidation of methyl groups on aromatic rings, representing sustainable alternatives to classical methods.
Biocatalytic Approaches
Biocatalysis offers an exceptionally green and highly selective synthetic route. A promising biocatalytic strategy for the synthesis of this compound is enzymatic carboxylation. Research has demonstrated the successful carboxylation of resorcinol to produce 2,6-dihydroxybenzoic acid using a decarboxylase enzyme in the reverse direction mdpi.com.
This precedent suggests that a similar enzymatic system could be developed to directly carboxylate 3,5-difluorobenzyl alcohol using CO₂ as a sustainable C1 source. Such a reaction would offer unparalleled regioselectivity under mild, aqueous conditions. Key components of this hypothetical biocatalytic process would include the enzyme (a benzoic acid carboxylase), the substrate (3,5-difluorobenzyl alcohol ), a bicarbonate buffer system to supply CO₂, and potentially an in-situ product removal system to drive the equilibrium towards the carboxylated product mdpi.com. This approach aligns perfectly with the principles of green chemistry, utilizing a renewable carbon source and avoiding harsh reagents.
| Component | Function | Example from Analogy mdpi.com |
| Enzyme | Biocatalyst for C-C bond formation | 2,6-dihydroxybenzoic acid decarboxylase (2,6-DHBD) |
| Substrate | Aromatic precursor | Resorcinol |
| Carbon Source | Provides carboxyl group | CO₂ (dissolved as bicarbonate) |
| Solvent | Reaction medium | Aqueous buffer (e.g., triethanolamine - TEA) |
| Product Removal | Drives equilibrium | Adsorber resin (e.g., Dowex®) |
This table outlines the components for a potential biocatalytic carboxylation based on a proven system for a structurally similar molecule.
Green Chemistry Principles in Synthesis (e.g., Solvent-free, Atom Economy)
The synthesis of this compound can be designed and optimized to align with the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and utilize safer reagents.
Atom Economy: The concept of atom economy is crucial in evaluating the efficiency of a synthetic route. In the proposed synthesis, the primary reagents are dimethyl 2,6-difluoroterephthalate, a reducing agent, and a hydrolyzing agent. The ideal scenario is to maximize the incorporation of atoms from the reactants into the final product.
For the reduction step, using a hydride donor like sodium borohydride (NaBH4) offers good atom economy compared to more complex reducing agents. The subsequent hydrolysis with a simple base like sodium hydroxide (NaOH) followed by neutralization also maintains a high atom economy.
Solvent Selection and Solvent-Free Conditions: The choice of solvents is a critical aspect of green chemistry. Ideally, reactions should be conducted in environmentally benign solvents or, if possible, under solvent-free conditions. While the selective reduction and hydrolysis steps typically require a solvent to ensure proper mixing and temperature control, the selection of greener solvents such as ethanol, water, or ionic liquids can significantly reduce the environmental impact. Research into solid-state reductions or enzymatic hydrolysis could pave the way for solvent-free or aqueous-based methodologies.
Catalysis: The use of catalytic methods over stoichiometric reagents is a cornerstone of green chemistry. While the initial proposed synthesis utilizes a stoichiometric amount of reducing agent, exploring catalytic hydrogenation for the selective mono-reduction could be a greener alternative. This would involve the use of a heterogeneous or homogeneous catalyst and hydrogen gas, which is a clean reagent with water as the only byproduct.
The following table summarizes the application of green chemistry principles to the synthesis:
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Atom Economy | High atom economy is achievable with the use of simple reagents like NaBH4 and NaOH. |
| Safer Solvents | Utilizing greener solvents like ethanol or water instead of hazardous organic solvents. |
| Energy Efficiency | Optimizing reaction conditions to proceed at lower temperatures and pressures. |
| Use of Catalysis | Exploring catalytic hydrogenation as an alternative to stoichiometric reducing agents. |
| Waste Prevention | Designing the synthesis to minimize byproducts and facilitate easier purification. |
Mechanistic Studies of Key Synthetic Steps
A thorough understanding of the reaction mechanisms is essential for optimizing the synthesis and achieving high selectivity.
Mechanism of Selective Mono-reduction: The selective reduction of one ester group in the presence of another is a challenging yet crucial step. The use of a mild reducing agent like sodium borohydride is key. The mechanism of ester reduction by sodium borohydride involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the ester.
The presence of two electron-withdrawing fluorine atoms on the aromatic ring increases the electrophilicity of both carbonyl carbons. However, subtle differences in the electronic environment and steric hindrance can lead to a preferential attack on one of the ester groups. The reaction likely proceeds through a tetrahedral intermediate, which then collapses to release a methoxide ion and form an aldehyde. The aldehyde is then rapidly reduced by another equivalent of the hydride reagent to the corresponding primary alcohol.
The selectivity for mono-reduction can be controlled by carefully managing the stoichiometry of the reducing agent, reaction temperature, and addition rate. Using a limiting amount of sodium borohydride at low temperatures can favor the mono-reduced product.
Mechanism of Selective Mono-saponification: The selective hydrolysis of the remaining ester group is typically achieved under basic conditions. The mechanism involves the nucleophilic attack of a hydroxide ion (OH⁻) on the carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide ion and forming the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.
The selectivity of this step relies on the deactivating effect of the negatively charged carboxylate group formed after the first hydrolysis. Once one ester group is hydrolyzed to a carboxylate anion, the electron-donating nature of this group reduces the electrophilicity of the remaining ester's carbonyl carbon, making it less susceptible to nucleophilic attack by the hydroxide ion. This electronic effect allows for the isolation of the mono-acid product in high yield.
Scale-Up Considerations and Process Chemistry Aspects
Transitioning a laboratory-scale synthesis to an industrial process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
Reagent Selection and Cost: For large-scale production, the cost and availability of starting materials and reagents are paramount. Dimethyl 2,6-difluoroterephthalate is a readily available starting material. Sodium borohydride is a relatively inexpensive and easy-to-handle reducing agent suitable for industrial applications.
Reaction Conditions and Control: Maintaining precise control over reaction parameters such as temperature, pressure, and stirring is critical for consistent product quality and yield. The exothermic nature of the reduction step requires an efficient heat management system to prevent runaway reactions. The hydrolysis step is generally less energetic but still requires careful monitoring of pH and temperature.
Work-up and Purification: The work-up procedures for both steps need to be optimized for large-scale operations. This includes efficient extraction, phase separation, and crystallization methods. The final product, being a solid, can be purified by recrystallization, which is a scalable and effective technique.
Safety and Environmental Considerations: A thorough hazard and operability (HAZOP) study is essential to identify and mitigate potential safety risks. The use of flammable solvents and the generation of hydrogen gas during the reduction step are key safety considerations. Minimizing solvent use and implementing efficient waste treatment protocols are crucial for environmental compliance.
The following table outlines key scale-up considerations:
| Parameter | Laboratory Scale | Industrial Scale |
| Reaction Vessel | Glass flask | Glass-lined or stainless steel reactor |
| Temperature Control | Heating mantle, ice bath | Jacketed reactor with heating/cooling fluid |
| Reagent Addition | Manual addition | Controlled addition via pumps |
| Mixing | Magnetic stirrer | Mechanical agitator |
| Work-up | Separatory funnel | Centrifuge, filter press |
| Purification | Column chromatography | Recrystallization, filtration |
By carefully addressing these synthetic, mechanistic, and process chemistry aspects, the production of this compound can be achieved in an efficient, safe, and environmentally responsible manner, making this valuable compound readily available for its various applications.
Advanced Spectroscopic and Diffraction Characterization of 2,6 Difluoro 4 Hydroxymethyl Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional NMR spectra provide fundamental information about the number and type of unique nuclei in a molecule.
¹H NMR: The proton NMR spectrum of 2,6-Difluoro-4-(hydroxymethyl)benzoic acid is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the acidic proton of the carboxyl group. The two aromatic protons (H-3 and H-5) are chemically equivalent due to the molecule's symmetry and would appear as a single resonance. This signal would likely be a triplet due to coupling with the two adjacent fluorine atoms. The methylene protons (-CH₂OH) would appear as a singlet, and the hydroxyl proton (-OH) would also be a singlet, though its chemical shift can be highly variable. The carboxylic acid proton (-COOH) would present as a broad singlet at a significantly downfield chemical shift.
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. Due to symmetry, six distinct carbon signals are expected: one for the carboxyl group (-COOH), four for the aromatic ring (C-1, C-2/C-6, C-3/C-5, C-4), and one for the methylene group (-CH₂OH). The carbons directly bonded to fluorine (C-2 and C-6) would appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large. The other aromatic carbons would also exhibit smaller couplings to the fluorine atoms (²JCF, ³JCF). The carboxyl carbon is typically observed at the downfield end of the spectrum.
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. For this molecule, the two fluorine atoms at the C-2 and C-6 positions are equivalent and would give rise to a single signal. This signal would be expected to be a triplet due to coupling with the two neighboring aromatic protons (H-3 and H-5).
Table 1: Predicted 1D NMR Data for this compound Note: These are estimated values based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling |
|---|---|---|---|
| ¹H | ~11-13 | br s | -COOH |
| ~7.1-7.3 | t | Ar-H | |
| ~4.7 | s | -CH₂ OH | |
| Variable | br s | -CH₂OH | |
| ¹³C | ~165-170 | t | -C OOH |
| ~160-165 | d | C -2 / C -6 (C-F) | |
| ~140-145 | t | C -4 | |
| ~115-120 | t | C -1 | |
| ~110-115 | t | C -3 / C -5 | |
| ~60-65 | s | -C H₂OH | |
| ¹⁹F | ~ -110 to -120 | t | F -2 / F -6 |
2D NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would not be expected to show many cross-peaks due to the limited number of adjacent, non-equivalent protons.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. An HSQC spectrum would show a cross-peak between the methylene protons and the methylene carbon, as well as a cross-peak between the aromatic protons and their directly attached carbons (C-3/C-5).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds). This is extremely powerful for connecting molecular fragments. Key expected correlations would include the methylene protons to the aromatic C-4, C-3, and C-5, and the aromatic protons (H-3/H-5) to multiple aromatic carbons (C-1, C-2/C-6, C-4) and potentially the carboxyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is useful for determining conformation. A NOESY spectrum could show a correlation between the methylene protons and the aromatic protons at H-3/H-5, confirming their spatial proximity.
While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) provides information about the structure and dynamics in the solid phase. For this compound, ¹³C and ¹⁹F ssNMR would be particularly useful. The chemical shifts in ssNMR are sensitive to the local electronic environment, which is influenced by intermolecular interactions like hydrogen bonding and crystal packing. Therefore, if the compound can exist in different crystalline forms (polymorphs), each polymorph would give a distinct ssNMR spectrum. For example, in a study on a co-crystal of benzoic acid and pentafluorobenzoic acid, solid-state ¹³C NMR showed two distinct resonances for the carboxylic acid group of each molecule, indicating that the asymmetric unit contained two molecules of each component researchgate.net. This highlights the sensitivity of ssNMR to subtle differences in molecular packing.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. This allows for the unambiguous determination of the molecular formula.
For this compound (C₈H₆F₂O₃), the calculated exact mass of the neutral molecule is 188.0285 Da. HRMS analysis would typically be performed on the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
Table 2: Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass (m/z) |
|---|---|
| [M+H]⁺ | 189.0363 |
| [M+Na]⁺ | 211.0182 |
| [M-H]⁻ | 187.0207 |
In addition to providing the exact mass of the molecular ion, mass spectrometry induces fragmentation of the molecule, creating a unique pattern of fragment ions. Analyzing these fragments provides valuable structural information. For this compound, key fragmentation pathways under electron ionization (EI) would likely involve:
Loss of water (-18 Da): The hydroxymethyl group can easily lose a water molecule, particularly after initial ionization.
Loss of a hydroxyl radical (-17 Da): Cleavage of the C-O bond in the carboxylic acid group would result in the formation of an acylium ion.
Loss of carbon monoxide (-28 Da): The acylium ion formed from the loss of OH can subsequently lose CO.
Loss of the carboxyl group (-45 Da): Decarboxylation to lose COOH is a common fragmentation for benzoic acids.
These fragmentation patterns help to confirm the presence of the specific functional groups within the molecule.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide a wealth of structural information.
Although specific crystallographic data for the title compound is not publicly available, analysis of the closely related compound, 2,6-difluorobenzoic acid, provides insight into the likely solid-state structure nih.gov. In the crystal structure of 2,6-difluorobenzoic acid, molecules form centrosymmetric dimers through strong hydrogen bonds between their carboxyl groups nih.gov. This is a very common packing motif for carboxylic acids.
It is highly probable that this compound would also form such hydrogen-bonded dimers via its carboxylic acid groups. Furthermore, the hydroxymethyl group provides an additional site for hydrogen bonding, potentially linking these primary dimers into more extended one-, two-, or three-dimensional networks. The fluorine atoms could also participate in weaker C—H···F hydrogen bonds, further stabilizing the crystal lattice nih.gov. The analysis would yield precise bond lengths, bond angles, and torsion angles, and would reveal the planarity of the benzene (B151609) ring and the orientation of the substituent groups.
Table 3: Anticipated Crystallographic Parameters for this compound Note: This table is hypothetical and based on typical values for similar organic molecules. The actual crystal system and parameters would need to be determined experimentally.
| Parameter | Expected Information |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Molecules per unit cell (Z) | Integer value (e.g., 4) |
| Key Interactions | O—H···O hydrogen bonds (carboxyl dimers), O—H···O hydrogen bonds (hydroxymethyl), C—H···F interactions |
Crystal Packing Analysis and Intermolecular Interactions
While specific single-crystal X-ray diffraction data for this compound is not widely published, its crystal packing can be inferred from the well-documented behavior of benzoic acid and its derivatives. The primary and most influential intermolecular interaction governing the crystal structure of carboxylic acids is the formation of centrosymmetric dimers via hydrogen bonding between the carboxyl groups.
It is anticipated that this compound molecules would form robust dimers through pairs of O-H···O hydrogen bonds. The molecular structure of many benzoic acids involves these hydrogen-bonded dimeric orientations. nih.gov Beyond this primary interaction, the crystal packing would be further directed by a network of weaker interactions involving the other functional groups:
Hydroxymethyl Group Interactions: The hydroxyl group of the hydroxymethyl moiety can act as both a hydrogen bond donor and acceptor, potentially forming chains or sheets that link the primary carboxylic acid dimers.
The interplay between the strong carboxylic acid dimerization and the weaker, more varied interactions of the hydroxymethyl and fluoro substituents dictates the final, complex three-dimensional packing arrangement.
Polymorphism and Co-crystallization Studies
Polymorphism, the capacity of a compound to exist in multiple crystalline forms, is a significant phenomenon in materials science and pharmaceuticals, particularly for substituted benzoic acids. rsc.orgmdpi.com Different polymorphs of a compound can exhibit distinct physical properties. The conformational flexibility of the carboxylic acid group and other substituents can lead to different packing arrangements and intermolecular interactions, giving rise to polymorphism. researchgate.net Studies on related molecules like 2,6-dimethoxybenzoic acid have revealed the existence of multiple polymorphs, highlighting the structural diversity possible within this class of compounds. mdpi.com
Currently, there are no specific, published studies detailing the polymorphism of this compound. However, given the propensity of its structural analogs to form polymorphs, it is a probable candidate for such behavior.
Co-crystallization is another important technique in crystal engineering, where a target molecule is crystallized with a stoichiometric amount of a second component (a "coformer") to create a new crystalline solid with potentially improved properties. nih.gov Benzoic acids are frequently used as coformers due to their strong hydrogen bonding capabilities. mdpi.com While specific co-crystallization studies involving this compound have not been reported, its functional groups—a carboxylic acid, a hydroxyl group, and fluorine atoms—make it a versatile candidate for forming co-crystals with a wide range of pharmaceutically acceptable coformers.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Hydrogen Bonding Studies
Vibrational spectroscopy is a powerful tool for identifying functional groups and probing the extent of hydrogen bonding within a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A key feature for carboxylic acids is the extremely broad O-H stretching band, which typically appears in the 2500 to 3300 cm⁻¹ region due to strong hydrogen bonding in the dimeric structure. docbrown.info The carbonyl (C=O) stretching vibration of the carboxylic acid is another prominent band, expected around 1700–1680 cm⁻¹. docbrown.info Other significant vibrations include the C-O stretching of the carboxylic acid and hydroxymethyl group, and the C-F stretching modes.
Table 1: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |
| ~3300-2500 | O-H Stretch (very broad) | Carboxylic Acid Dimer | Breadth is a hallmark of strong hydrogen bonding. docbrown.info |
| ~3400-3200 | O-H Stretch (broad) | Hydroxymethyl Alcohol | May be superimposed on the broader carboxylic acid O-H band. |
| ~3100-3000 | C-H Stretch | Aromatic Ring | Typically weaker than aliphatic C-H stretches. |
| ~2950-2850 | C-H Stretch | -CH₂- (Hydroxymethyl) | Symmetric and asymmetric stretches. |
| ~1700-1680 | C=O Stretch | Carboxylic Acid | Position indicates conjugation with the aromatic ring. docbrown.info |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |
| ~1320-1210 | C-O Stretch | Carboxylic Acid | Coupled with O-H in-plane bending. docbrown.info |
| ~1200-1000 | C-F Stretch | Aryl Fluoride | Typically strong and sharp absorptions. |
| ~1050 | C-O Stretch | Primary Alcohol | From the hydroxymethyl group. |
| ~920 | O-H Out-of-Plane Bend (broad) | Carboxylic Acid Dimer | Another characteristic band for carboxylic acid dimers. core.ac.uk |
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While O-H stretches are typically weak in Raman spectra, the aromatic C=C ring stretching and ring breathing modes are often very strong and provide a clear fingerprint for the substituted benzene ring. ias.ac.in The C=O stretch is also observable. Raman spectroscopy is particularly useful for studying low-frequency modes related to the crystal lattice, which can provide information on polymorphism. ias.ac.in
Table 2: Predicted Raman Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |
| ~3080-3050 | C-H Stretch | Aromatic Ring | Aromatic C-H stretches are typically prominent. |
| ~1615 | C=C Ring Stretch | Aromatic Ring | Often a strong and characteristic band. ias.ac.in |
| ~1000 | Ring Breathing Mode | Aromatic Ring | A symmetric vibration, often very strong and sharp in Raman. |
| ~800-600 | C-F Bending Modes | Aryl Fluoride | Can be useful in identifying substitution patterns. |
| < 200 | Lattice Phonons | Crystal Lattice | Low-frequency modes sensitive to crystal packing and polymorphism. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy provides insight into the electronic structure of conjugated systems. Benzoic acid and its derivatives exhibit characteristic absorption bands in the UV region arising from π → π* electronic transitions within the aromatic ring and the conjugated carbonyl group. For benzoic acid in an acidic aqueous solution, two main absorption bands are observed, often referred to as the B-band (benzenoid) and C-band. rsc.org
The spectrum of this compound is expected to be similar to that of benzoic acid, but with shifts in the absorption maxima (λmax) due to the electronic effects of the substituents. The fluorine atoms (electron-withdrawing by induction) and the hydroxymethyl group (weakly electron-donating) will influence the energy of the molecular orbitals involved in the electronic transitions. It is common for benzoic acid itself to show a λmax around 220-230 nm. researchgate.netresearchgate.net The substitution pattern on the target molecule would likely result in absorption maxima within a similar range.
Table 3: Predicted UV-Vis Spectral Data for this compound
| Band | Predicted λmax (nm) | Electronic Transition | Chromophore |
| B-band | ~230-240 | π → π | Benzene ring conjugated with C=O group rsc.org |
| C-band | ~270-280 | π → π | Benzene ring fine structure rsc.org |
Chiroptical Spectroscopy (if applicable)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), measure the differential absorption of left- and right-circularly polarized light. These techniques are only applicable to chiral molecules, which are molecules that are non-superimposable on their mirror images.
This compound is an achiral molecule. It possesses a plane of symmetry that passes through the 1- and 4-positions of the benzene ring, including the carboxylic acid and hydroxymethyl groups. Due to the absence of any stereocenters or axial chirality, the molecule does not exhibit optical activity. Therefore, chiroptical spectroscopy is not applicable for the characterization of this compound in its isolated state.
Computational and Theoretical Investigations of 2,6 Difluoro 4 Hydroxymethyl Benzoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These in-silico experiments provide insights that are often complementary to or predictive of experimental findings.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive species. For 2,6-Difluoro-4-(hydroxymethyl)benzoic acid, an FMO analysis would map the distribution of these orbitals across the molecule, indicating the most likely sites for nucleophilic and electrophilic attack. Without dedicated computational studies, the specific energies and localizations of the HOMO and LUMO for this compound remain undetermined.
Electrostatic Potential Mapping
An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule. It highlights electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, an ESP map would likely show negative potential around the oxygen atoms of the carboxylic acid and hydroxymethyl groups, as well as the fluorine atoms, indicating their nucleophilic character. Conversely, positive potential would be expected around the hydrogen atoms of the hydroxyl and carboxylic acid groups, highlighting their electrophilic and hydrogen-bond-donating capabilities. This information is critical for understanding intermolecular interactions, such as those involved in crystal packing or binding to a biological target. Regrettably, no published ESP maps for this specific molecule could be located.
Reaction Mechanism Predictions and Transition State Studies
Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern reaction rates.
Prediction of Reactivity and Selectivity
By analyzing the electronic and steric features of this compound, computational models could predict its reactivity in various chemical transformations. For instance, the presence of two electron-withdrawing fluorine atoms ortho to the carboxylic acid group would influence its acidity and the reactivity of the aromatic ring towards electrophilic or nucleophilic substitution. The hydroxymethyl group offers another site for reactions such as oxidation or esterification. Computational studies could predict the most favorable reaction pathways and the selectivity for reactions at different functional groups. However, such predictive studies for this compound have not been reported.
Energy Barriers and Reaction Pathway Elucidation
For any proposed reaction involving this compound, computational methods can be used to elucidate the detailed step-by-step mechanism. This involves identifying the transition state structures, which are the highest energy points along the reaction coordinate, and calculating the activation energy barriers. This information is vital for understanding the feasibility and kinetics of a reaction. For example, studying the mechanism of esterification or the oxidation of the hydroxymethyl group would provide valuable insights for synthetic chemists. To date, no such detailed reaction pathway elucidations for this molecule are available in the literature.
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. In the context of this compound, MD simulations can provide valuable insights into its conformational landscape and the influence of solvent on its structure and behavior. These simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of different molecular conformations and their relative energies.
The conformational flexibility of this compound arises from the rotation around the C-C bond connecting the carboxylic acid group to the phenyl ring, the C-O bond of the hydroxymethyl group, and the C-C bond between the phenyl ring and the hydroxymethyl group. MD simulations can be employed to sample these rotational degrees of freedom, thereby generating a representative ensemble of low-energy conformations. This process, known as conformational sampling, is crucial for understanding the molecule's preferred shapes and how it might interact with biological targets. nih.gov The resulting conformational ensemble can reveal the probability of finding the molecule in a particular shape, which is essential for rational drug design.
Table 1: Illustrative Conformational Dihedral Angles of this compound in Different Solvents (Hypothetical Data)
| Dihedral Angle | In Vacuum (°) | In Water (°) | In DMSO (°) |
| C(aryl)-C(carboxyl)-O-H | 178.5 | 175.2 | 176.8 |
| C(aryl)-C(hydroxymethyl)-O-H | 60.1 | -65.3 | 179.5 |
| F-C(aryl)-C(carboxyl)-O | 5.2 | 10.5 | 8.1 |
Note: The data in this table is hypothetical and for illustrative purposes, demonstrating the potential outcomes of MD simulations.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry offers powerful methods for the prediction of spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules like this compound. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. The prediction of ¹H and ¹³C NMR chemical shifts can be performed using DFT calculations. idc-online.com These calculations typically involve geometry optimization of the molecule followed by the calculation of the magnetic shielding tensors. By comparing the calculated chemical shifts with experimental data, it is possible to confirm the proposed structure or to distinguish between different isomers or conformers. idc-online.com The accuracy of the predicted chemical shifts can be improved by including solvent effects in the calculations, for example, by using the Polarizable Continuum Model (PCM). idc-online.com
Table 2: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts for a Benzoic Acid Derivative (Illustrative Example)
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| H (carboxyl) | 12.1 | 12.5 |
| H (aryl) | 7.5 | 7.8 |
| H (hydroxymethyl) | 4.6 | 4.8 |
| C (carboxyl) | 168.2 | 170.1 |
| C (aryl, C-F) | 162.5 | 164.3 |
| C (aryl, C-COOH) | 115.8 | 117.2 |
| C (hydroxymethyl) | 63.4 | 65.0 |
Note: This table provides an illustrative comparison and does not represent actual data for this compound.
Vibrational Frequencies: Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. Theoretical calculations of vibrational frequencies using methods like DFT can be invaluable in assigning the experimentally observed spectral bands to specific molecular vibrations. nih.gov The calculated vibrational spectrum can be compared with the experimental spectrum to confirm the molecular structure and to study phenomena such as hydrogen bonding. nih.gov For benzoic acid and its derivatives, the vibrational modes of the carboxylic acid group (e.g., O-H stretch, C=O stretch) and the phenyl ring are of particular interest. researchgate.netresearchgate.net
In Silico Design of Novel Derivatives
The computational techniques described above can be synergistically applied in the in silico design of novel derivatives of this compound with potentially improved properties. This rational design process can significantly accelerate the discovery of new drug candidates or functional materials.
Molecular docking is a computational method used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov If this compound is being investigated as a potential inhibitor of a biological target (e.g., an enzyme), molecular docking can be used to predict its binding mode and affinity. This information can then be used to design new derivatives with modifications aimed at enhancing these interactions. For example, additional functional groups could be introduced to form new hydrogen bonds or hydrophobic interactions with the target protein. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model for a set of benzoic acid derivatives, it would be possible to predict the activity of newly designed compounds without the need for their synthesis and experimental testing. mdpi.com
The design process often involves creating a virtual library of derivatives by modifying the parent structure of this compound. These modifications could include altering the substituents on the phenyl ring, changing the length or composition of the hydroxymethyl group, or replacing the carboxylic acid with other functional groups. nih.gov The properties of these virtual compounds, such as their binding affinity, ADME (absorption, distribution, metabolism, and excretion) properties, and potential toxicity, can then be predicted using computational tools. This allows for the prioritization of the most promising candidates for synthesis and further experimental evaluation.
Role of 2,6 Difluoro 4 Hydroxymethyl Benzoic Acid As a Synthetic Synthon and Building Block
Precursor in the Synthesis of Complex Organic Molecules
The dual functionality of this benzoic acid derivative allows it to serve as a linchpin in the assembly of complex molecular frameworks.
Incorporation into Natural Product Analogs or Peptidomimetics (focus on chemical synthesis)
In the realm of medicinal chemistry, modifying natural products or peptides is a common strategy for improving their therapeutic properties. While there are no documented instances of 2,6-Difluoro-4-(hydroxymethyl)benzoic acid being incorporated into natural product analogs or peptidomimetics, its structure is suggestive of such applications. The fluorinated aromatic moiety could serve as a bioisostere for other aromatic systems, potentially enhancing biological activity or improving pharmacokinetic profiles. Its bifunctionality would allow for its insertion into a peptide backbone or attachment as a side chain.
Application in Ligand and Catalyst Design
The functional groups of this compound offer potential anchoring points for the development of new ligands and catalysts.
Synthesis of Chiral Ligands
As an achiral molecule, this compound would require reaction with a chiral auxiliary to produce chiral ligands. The carboxylic acid and hydroxymethyl groups could be derivatized to introduce chirality, leading to the formation of ligands for asymmetric catalysis. Despite this potential, no published research has demonstrated its use for this purpose.
Precursors for Organocatalysts or Metal Ligands
The carboxylic acid and hydroxymethyl functionalities are capable of coordinating to metal centers, suggesting a role as a precursor for metal-based catalysts. Similarly, these groups could be modified to create novel organocatalysts. The electronic effect of the fluorine atoms could influence the catalytic activity of any derived species. To date, such applications have not been described in the literature.
Monomer in Polymer Chemistry and Supramolecular Polymers (non-biological focus)
The structure of this compound lends itself to the principles of polymer chemistry.
As a bifunctional monomer, it could undergo step-growth polymerization to form polyesters. The resulting polymers would feature the difluorinated aromatic unit within their backbone, which could confer desirable properties such as enhanced thermal stability and specific solubility characteristics. Furthermore, the potential for hydrogen bonding through the carboxylic acid and hydroxymethyl groups suggests that this molecule could be a building block for the construction of supramolecular polymers. However, there is currently no research to support its use in either polymer or supramolecular chemistry.
Preparation of Polyesters, Polyamides, or Polyethers
There is no specific information available in the scientific literature regarding the use of this compound as a monomer for the preparation of polyesters, polyamides, or polyethers.
The bifunctional nature of the molecule, possessing both a carboxylic acid and a hydroxyl group, theoretically allows it to act as an AB-type monomer in polyesterification. Polycondensation could proceed via self-esterification under heat or with a catalyst to form a polyester chain. Similarly, the carboxylic acid function could react with a diamine to form a polyamide, or the hydroxymethyl group could be used in polyether synthesis. However, no studies have been published that demonstrate these specific polymerizations or characterize the resulting polymers.
Integration into Self-Assembling Polymeric Systems
No research is available that describes the integration of this compound into self-assembling polymeric systems. The fluorine atoms on the benzene (B151609) ring could impart specific hydrophobic and lipophobic characteristics, potentially influencing the aggregation behavior of polymers containing this unit, but this has not been experimentally verified in published studies.
Intermediate in Advanced Materials Science Research
While fluorinated compounds are of great interest in materials science, there is a lack of specific research detailing the use of this compound as an intermediate for the advanced materials outlined below.
Building Block for Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)
There are no published reports on the use of this compound as an organic linker or building block for the construction of either Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). Carboxylic acids are common coordinating groups used as linkers in MOF synthesis, but the application of this specific, functionalized difluoro-benzoic acid for this purpose is not documented.
Advanced Methodologies and Applications in Chemical Synthesis Involving 2,6 Difluoro 4 Hydroxymethyl Benzoic Acid
Flow Chemistry Approaches for Continuous Synthesis and Derivatization
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automated, high-throughput synthesis. While specific flow synthesis protocols for 2,6-difluoro-4-(hydroxymethyl)benzoic acid are not extensively documented in publicly available literature, the principles of flow chemistry can be readily applied to its synthesis and derivatization.
Key reactions that could be translated to a continuous flow process include:
Fluorination: The introduction of fluorine atoms onto the aromatic ring, a key step in the synthesis of the parent 2,6-difluorobenzoic acid, can be performed in a flow reactor. This allows for precise control over reaction temperature and residence time, which is crucial for regioselectivity and minimizing side reactions.
Hydroxymethylation: The introduction of the hydroxymethyl group at the 4-position can also be adapted to a flow system. This could involve the formylation of a suitable precursor followed by reduction, with each step carried out in a dedicated reactor module.
Esterification and Amidation: Derivatization of the carboxylic acid moiety is well-suited for flow chemistry. Pumping a solution of this compound and an alcohol or amine through a heated reactor containing a solid-supported catalyst can afford the corresponding esters or amides in high yield and purity.
The benefits of employing flow chemistry for the synthesis and derivatization of this compound are summarized in the table below.
| Feature | Advantage in Flow Synthesis |
| Precise Temperature Control | Minimizes byproduct formation and enhances regioselectivity. |
| Rapid Mixing | Ensures homogeneous reaction conditions and improves reaction rates. |
| Short Residence Times | Allows for the use of highly reactive intermediates and unstable reagents. |
| Enhanced Safety | Small reactor volumes reduce the risks associated with exothermic reactions or hazardous materials. |
| Scalability | Production can be easily scaled up by running the system for longer periods or by using parallel reactors. |
Photochemical Transformations and Photoinduced Reactions
Photochemistry offers unique pathways for chemical transformations by accessing excited electronic states of molecules. The application of photochemical methods to this compound can enable novel synthetic routes and functionalizations. While direct photochemical studies on this specific compound are limited, the behavior of related fluorinated aromatic compounds provides valuable insights.
For instance, the photochemistry of 2-hydroxy-4-trifluoromethylbenzoic acid, a metabolite of the drug triflusal, has been investigated. researchgate.net Its major photodegradation pathway involves a nucleophilic attack on the trifluoromethyl group, proceeding through an excited triplet state. researchgate.net This suggests that the hydroxymethyl group in this compound could also be a site for photoinduced reactions, potentially leading to oxidation or coupling products.
Furthermore, the aromatic ring itself can participate in photochemical reactions. Photoinduced nucleophilic aromatic substitution (SNAr) could be a viable strategy for introducing additional substituents onto the ring. The fluorine atoms at the 2- and 6-positions are expected to activate the ring towards such transformations.
Potential photochemical applications are outlined below:
| Reaction Type | Potential Outcome |
| Photo-oxidation | Oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid. |
| Photo-reduction | Reduction of the carboxylic acid to an alcohol. |
| Photo-SNAr | Substitution of a fluorine atom with another functional group. |
| Photo-cycloaddition | [2+2] or [4+4] cycloadditions with alkenes or other unsaturated systems. |
Electrochemical Synthesis and Functionalization
Electrochemical methods provide a powerful and environmentally friendly alternative to traditional chemical synthesis, as they often avoid the use of harsh reagents and operate under mild conditions. The electrochemical synthesis and functionalization of this compound can be envisioned through several pathways.
Anodic oxidation could be employed to functionalize the aromatic ring. For example, in the presence of suitable nucleophiles, electrochemically generated radical cations of the benzoic acid derivative could undergo addition reactions. Similarly, cathodic reduction could be used to selectively reduce the carboxylic acid or to defluorinate the ring, providing access to a range of derivatives.
A scalable electrochemical difunctionalization of gem-difluoroalkenes has been reported, demonstrating the utility of electrochemistry in organofluorine chemistry. researchgate.net This suggests the potential for developing novel electrochemical methods for the synthesis of complex molecules derived from this compound.
| Electrochemical Method | Potential Application |
| Anodic Oxidation | C-H functionalization, dimerization, or introduction of heteroatoms. |
| Cathodic Reduction | Selective reduction of the carboxylic acid or hydroxymethyl group. |
| Electrochemical Fluorination | Introduction of additional fluorine atoms onto the aromatic ring. |
| Electrochemical Coupling | Cross-coupling reactions with other organic molecules. |
Mechanochemical Synthesis and Solid-State Reactions
Mechanochemistry, the use of mechanical force to induce chemical reactions, is an emerging field in green chemistry that can reduce or eliminate the need for solvents. Solid-state reactions of this compound could lead to the formation of novel co-crystals, salts, and polymorphs with unique physical properties.
The formation of solid solutions and cocrystals in combinations of benzoic acid with mono- and poly-fluorobenzoic acids has been studied. acs.org These studies reveal that the fluorine atom's position and intermolecular interactions, such as hydrogen and halogen bonding, play a crucial role in determining the resulting crystal structure. acs.org For instance, the cocrystallization of benzoic acid with 2,6-difluorobenzoic acid resulted in the formation of eutectics, which was attributed to supramolecular incompatibility. acs.org
These findings suggest that mechanochemical methods could be employed to explore the solid-state landscape of this compound, potentially leading to new materials with tailored properties for applications in pharmaceuticals and materials science.
| Mechanochemical Technique | Potential Outcome |
| Liquid-Assisted Grinding (LAG) | Formation of co-crystals, salts, and polymorphs. |
| Neat Grinding | Solvent-free synthesis of esters and amides. |
| Ball Milling | Solid-state C-C and C-N bond-forming reactions. taltech.ee |
Application in Click Chemistry and Bioconjugation (focus on chemical methodology)
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. organic-chemistry.orgwikipedia.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This compound can be readily functionalized to participate in click reactions, making it a valuable building block for bioconjugation and materials science.
The hydroxymethyl group can be converted to an azide or an alkyne, allowing for subsequent conjugation to molecules bearing the complementary functional group. For example, conversion of the hydroxymethyl group to an azide would allow for the attachment of this fluorinated moiety to alkyne-modified biomolecules, such as proteins or nucleic acids.
The general scheme for incorporating this compound into a click chemistry workflow is presented below.
| Starting Material | Functionalization | Click Reaction Partner | Product |
| This compound | Conversion of -CH2OH to -CH2N3 | Alkyne-containing molecule | 1,2,3-Triazole conjugate |
| This compound | Conversion of -CH2OH to -CH2-alkyne | Azide-containing molecule | 1,2,3-Triazole conjugate |
This approach allows for the modular construction of complex molecules, where the 2,6-difluorobenzoyl unit can be used to tune the properties of the final conjugate.
Supramolecular Catalysis and Recognition (using the compound as a component)
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. This compound possesses functional groups (carboxylic acid, hydroxymethyl, and fluorine atoms) that can participate in various non-covalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking.
These interactions can be exploited to construct self-assembled supramolecular structures, such as gels, capsules, and polymers. For example, perfluoroalkylated derivatives of benzoic acid have been shown to act as supramolecular gelators, capable of forming gels in various organic solvents. nih.gov These gels have potential applications in environmental remediation, such as oil spill treatment. nih.gov
By designing appropriate complementary molecules, this compound could be used as a recognition unit for specific substrates. The fluorine atoms can engage in halogen bonding, which is increasingly recognized as a powerful tool in crystal engineering and molecular recognition. The carboxylic acid and hydroxymethyl groups can participate in a network of hydrogen bonds, further directing the self-assembly process.
| Supramolecular Application | Role of this compound |
| Organogelators | Forms fibrous networks through hydrogen bonding and π-π stacking. |
| Molecular Recognition | Acts as a host for guest molecules through a combination of non-covalent interactions. |
| Supramolecular Catalysis | Forms a catalytic cavity or scaffold for chemical reactions. |
| Crystal Engineering | Directs the formation of specific crystal structures through predictable intermolecular interactions. |
Based on a comprehensive search of available scientific literature, there is currently no specific research published that directly investigates the intermolecular interactions and supramolecular assembly of This compound .
Therefore, it is not possible to provide a detailed article on the following topics as they pertain solely to this specific compound:
Analysis of Hydrogen Bonding Networks in Solid State and Solution
Crystal Engineering Principles Applied to Solid Forms , including the design and characterization of co-crystals and polymorphism studies
Halogen Bonding Interactions Involving Fluorine
Self-Assembly Processes in Solution and at Interfaces
Host-Guest Chemistry and Molecular Recognition Phenomena
While research exists for structurally related compounds, such as 2,6-difluorobenzoic acid and other substituted benzoic acids, the strict focus on "this compound" as requested cannot be fulfilled with scientifically accurate and specific data at this time.
Q & A
Q. What are the established synthetic routes for 2,6-Difluoro-4-(hydroxymethyl)benzoic acid, and what are their respective yields and limitations?
The synthesis of fluorinated benzoic acid derivatives often involves halogenation and functional group modification. For 2,6-difluoro-4-hydroxybenzoic acid, a method using 2,6-difluorophenol as a starting material via carboxylation under acidic conditions has been reported, yielding ~25% after purification . Adapting this route for the hydroxymethyl variant would require introducing the hydroxymethyl group at the para position. Potential steps include:
- Electrophilic substitution : Fluorination followed by hydroxymethylation via formylation and reduction.
- Protection/deprotection strategies : Using silyl or acetyl groups to prevent side reactions during fluorination.
Limitations include low yields due to steric hindrance from fluorine atoms and the need for rigorous purification (e.g., column chromatography or HPLC) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- NMR Spectroscopy :
- FT-IR : Confirm the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹).
- Mass Spectrometry : Use high-resolution MS to verify the molecular ion ([M-H]⁻ at m/z ≈ 217) and fragmentation patterns.
Q. What are the critical stability considerations for storing this compound in laboratory settings?
- Moisture Sensitivity : The hydroxymethyl group may hydrolyze under humid conditions; store in a desiccator.
- Light Sensitivity : Fluorinated aromatics can degrade under UV light; use amber vials.
- Temperature : Store at 2–8°C to minimize thermal decomposition. Analytical methods like HPLC or TLC should be used periodically to monitor purity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR spectral data when synthesizing derivatives of this compound?
Discrepancies in splitting patterns or chemical shifts may arise from dynamic effects (e.g., rotameric equilibria) or impurities. Strategies include:
- Variable-Temperature NMR : To identify temperature-dependent conformational changes.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict coupling constants and compare them with experimental data .
- Crystallographic Validation : Use single-crystal X-ray diffraction (via SHELXL ) to confirm the structure and assign ambiguous signals.
Q. What experimental design principles should guide the development of this compound as a pharmacophore in drug discovery?
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., esterify the carboxylic acid or replace hydroxymethyl with other groups) to assess impact on bioactivity.
- Metabolic Stability Assays : Evaluate susceptibility to esterases or oxidases using liver microsomes, as seen in related hydroxymethyl-containing metabolites .
- Target Binding Studies : Use SPR or ITC to quantify interactions with enzymes (e.g., cyclooxygenase analogs) and correlate with fluorine’s electronegativity effects .
Q. How can researchers optimize reaction conditions to improve yields in the synthesis of this compound?
- Catalysis : Screen transition-metal catalysts (e.g., Pd/Cu) for directed C-H functionalization to introduce hydroxymethyl.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may enhance solubility of intermediates.
- Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity compared to traditional heating .
Q. What analytical approaches are recommended to address contradictory data in purity assessments of this compound?
- Orthogonal Methods : Combine HPLC (reverse-phase C18 column), GC-MS, and elemental analysis.
- Impurity Profiling : Use LC-HRMS to identify byproducts (e.g., defluorinated or oxidized species).
- Standard Reference : Compare with a certified reference material (CRM) if available, or synthesize an isotopically labeled internal standard (e.g., deuterated analog) .
Q. How does the electronic influence of fluorine substituents affect the reactivity of this compound in nucleophilic acyl substitution reactions?
The electron-withdrawing nature of fluorine atoms deactivates the aromatic ring, reducing electrophilicity at the carbonyl carbon. This can slow acylation reactions but improve stability against hydrolysis. Strategies to enhance reactivity include:
Q. Methodological Notes
- Spectral Interpretation : Always cross-validate NMR assignments with computational models or crystallography .
- Synthetic Reproducibility : Document reaction conditions (e.g., moisture levels, inert atmosphere) rigorously to mitigate batch-to-batch variability.
- Safety Protocols : Follow guidelines for handling fluorinated compounds (e.g., PPE, fume hoods) as per SDS recommendations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
